molecular formula C16H15NO4S B13139319 N-(9H-Fluorene-2-sulfonyl)-L-alanine CAS No. 56211-81-5

N-(9H-Fluorene-2-sulfonyl)-L-alanine

Cat. No.: B13139319
CAS No.: 56211-81-5
M. Wt: 317.4 g/mol
InChI Key: KABXPHORPWEBHD-JTQLQIEISA-N
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Description

N-(9H-Fluorene-2-sulfonyl)-L-alanine is a chemical compound that belongs to the class of sulfonamides It is derived from fluorene, a polycyclic aromatic hydrocarbon, and L-alanine, an amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-Fluorene-2-sulfonyl)-L-alanine typically involves the reaction of 9H-fluorene-2-sulfonyl chloride with L-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(9H-Fluorene-2-sulfonyl)-L-alanine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfonamide derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfonamide derivatives

    Substitution: Various substituted sulfonyl derivatives

Scientific Research Applications

N-(9H-Fluorene-2-sulfonyl)-L-alanine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Explored for its potential as a therapeutic agent due to its sulfonamide moiety, which is known for its antibacterial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(9H-Fluorene-2-sulfonyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide
  • 9H-fluorene-2-sulfonamide
  • 9H-Fluorene-2-sulfonyl fluoride

Uniqueness

N-(9H-Fluorene-2-sulfonyl)-L-alanine is unique due to its combination of a sulfonyl group with an amino acid moiety. This structure allows it to interact with both organic and biological molecules, making it versatile for various applications. Compared to similar compounds, it offers a distinct balance of reactivity and stability, which can be advantageous in specific research and industrial contexts.

Properties

CAS No.

56211-81-5

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-2-ylsulfonylamino)propanoic acid

InChI

InChI=1S/C16H15NO4S/c1-10(16(18)19)17-22(20,21)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9-10,17H,8H2,1H3,(H,18,19)/t10-/m0/s1

InChI Key

KABXPHORPWEBHD-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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